molecular formula C9H10ClN3O2 B2601230 1-(6-Chloropyridazin-3-yl)proline CAS No. 1008387-77-6

1-(6-Chloropyridazin-3-yl)proline

Cat. No.: B2601230
CAS No.: 1008387-77-6
M. Wt: 227.65
InChI Key: GRMDAHGBUDZQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyridazin-3-yl)proline is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of proline, an amino acid, and contains a chloropyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridazin-3-yl)proline typically involves the reaction of 6-chloropyridazine with proline under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards for pharmaceutical or research use.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)proline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridazine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)proline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)proline involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The proline derivative may also influence protein folding or stability, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
  • 6-Chloropyridazin-3-yl derivatives

Uniqueness

1-(6-Chloropyridazin-3-yl)proline is unique due to its combination of a proline backbone with a chloropyridazine moiety This structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-7-3-4-8(12-11-7)13-5-1-2-6(13)9(14)15/h3-4,6H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMDAHGBUDZQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NN=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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